molecular formula C18H16N2O3S B2582516 (E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1207061-87-7

(E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2582516
CAS No.: 1207061-87-7
M. Wt: 340.4
InChI Key: WYCDHYUOSJENHM-BQYQJAHWSA-N
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Description

(E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Methoxyphenyl Substitution:

    Acrylamide Formation: The acrylamide moiety is introduced through a reaction between an amine and an acryloyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the isoxazole derivative with the acrylamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of (E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a different substitution pattern on the phenyl ring.

    (E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-15-5-2-4-13(10-15)17-11-14(20-23-17)12-19-18(21)8-7-16-6-3-9-24-16/h2-11H,12H2,1H3,(H,19,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCDHYUOSJENHM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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